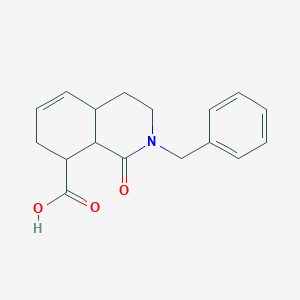

2-Benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydro-isoquinoline-8-carboxylic acid

Beschreibung

2-Benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydro-isoquinoline-8-carboxylic acid is a stereochemically complex isoquinoline derivative featuring a bicyclic framework with a benzyl substituent at position 2 and a carboxylic acid group at position 6. Its synthesis involves copper(I)-promoted removal of propargylic esters under neutral conditions, followed by EDCl/DMAP-mediated coupling with 4-chloro-3-trifluoromethyl aniline to form amide derivatives for enantiomeric analysis . The compound exists in two enantiomeric forms: (4aS,8R,8aS)-9 and (4aR,8S,8aR)-9, which were resolved using chiral HPLC methodologies . Its stereochemical rigidity and functional group positioning make it a candidate for studying structure-activity relationships in medicinal and synthetic chemistry.

Eigenschaften

Molekularformel |

C17H19NO3 |

|---|---|

Molekulargewicht |

285.34 g/mol |

IUPAC-Name |

2-benzyl-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxylic acid |

InChI |

InChI=1S/C17H19NO3/c19-16-15-13(7-4-8-14(15)17(20)21)9-10-18(16)11-12-5-2-1-3-6-12/h1-7,13-15H,8-11H2,(H,20,21) |

InChI-Schlüssel |

IFBYTHXLAPHEFZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C(=O)C2C1C=CCC2C(=O)O)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor, such as a benzyl-substituted amine, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are chosen to enhance the efficiency of the reaction, and purification steps such as crystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various industrially relevant compounds.

Wirkmechanismus

The mechanism of action of (4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Enantiomeric Analysis and Resolution

The enantiomeric ratio (er) of the compound was determined via chiral HPLC (Chiralcel OD-H column, 0.5 mL/min, 10% i-PrOH/hexane) after derivatization into 4-chloro-3-trifluoromethylphenyl amides. This method contrasts with resolution techniques for simpler isoquinoline analogs, which often rely on enzymatic resolution or chiral auxiliaries. The er values for the enantiomers are summarized below:

| Enantiomer | er Value | HPLC Conditions |

|---|---|---|

| (4aS,8R,8aS)-9 | 98:2 | Chiralcel OD-H, 10% i-PrOH/hexane |

| (4aR,8S,8aR)-9 | 2:98 | Chiralcel OD-H, 10% i-PrOH/hexane |

This high enantiomeric purity underscores the efficacy of copper(I)-mediated synthetic routes compared to traditional racemic methods for isoquinolines .

Structural and Functional Group Comparisons

- Reactivity : Nucleophilic substitution reactions in similar heterocycles (e.g., compounds 4a,b in Table 2, ) often occur at electron-deficient positions. In contrast, the compound’s reactivity is dominated by its carboxylic acid group, enabling amide coupling or esterification without ring-opening side reactions .

Research Findings and Implications

- Stereochemical Stability: The compound’s rigid bicyclic framework prevents epimerization under physiological conditions, a limitation observed in flexible analogs like tetrahydroisoquinoline-3-carboxylic acids.

Data Tables

Table 1: Key Properties of 2-Benzyl-1-oxo-isoquinoline-8-carboxylic Acid vs. Analogous Compounds

Biologische Aktivität

2-Benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydro-isoquinoline-8-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial, anticancer, and other therapeutic effects supported by diverse research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characteristic of isoquinoline derivatives. Its molecular formula is C18H21NO3 with a molecular weight of approximately 299.37 g/mol. The presence of the benzyl group and carboxylic acid moiety contributes to its biological activity.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that benzyl-substituted isoquinolines showed activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.22 μg mm, showcasing their potency against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of 2-benzyl derivatives has been explored in various studies. Notably:

- Certain isoquinoline derivatives have shown efficacy in suppressing tumor growth in xenograft models. For example, compounds structurally related to 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolines demonstrated tumor growth inhibition rates exceeding 90% in specific cancer types .

- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Study 1: Antibacterial Screening

A comprehensive screening of various isoquinoline derivatives revealed that those with the benzyl substitution exhibited enhanced antibacterial activity. The study utilized a range of bacterial strains to evaluate the effectiveness of these compounds:

| Compound | MIC (μg mm) | Active Against |

|---|---|---|

| Compound A | 0.22 | Pseudomonas aeruginosa |

| Compound B | 0.44 | Staphylococcus aureus |

| Compound C | 0.88 | Escherichia coli |

Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of benzyl-substituted isoquinolines reported significant findings:

- In Vivo Studies : Tumor-bearing mice treated with these compounds showed a marked reduction in tumor size compared to control groups.

- Mechanism : The study indicated that the compounds may inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.